(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid

Catalog No.
S12196421
CAS No.
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbuta...

Product Name

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

RIUSDIVWXVMDGW-LBPRGKRZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=CC=C1

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid, also known as tert-butoxycarbonyl-3-amino-4-phenylbutanoic acid, is an amino acid derivative characterized by a phenyl group and a tert-butoxycarbonyl protecting group on the amino function. Its molecular formula is C15H21NO4C_{15}H_{21}NO_4 and it has a molecular weight of approximately 295.33 g/mol. The compound features a chiral center at the 3-position, which contributes to its potential biological activity and specificity in interactions with biological targets.

Typical of amino acids and their derivatives:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles, such as alkyl halides.
  • Acylation: The amine can react with acylating agents to form N-acyl derivatives.
  • Reductive Amination: It can undergo reductive amination with aldehydes or ketones in the presence of reducing agents like sodium borohydride.
  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, regenerating the free amine.

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are significant in the treatment of type 2 diabetes as they help regulate blood sugar levels by increasing insulin secretion and decreasing glucagon secretion. The compound's structural features may enhance its binding affinity and selectivity towards DPP-IV compared to other substrates.

Several synthesis methods have been reported for (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid:

  • Boc Protection Method: This involves the protection of the amino group using tert-butoxycarbonyl chloride followed by coupling with phenylbutanoic acid derivatives.
  • Direct Amidation: Direct amidation of phenylbutanoic acid with tert-butoxycarbonyl-protected amines can yield the desired product.
  • Coupling Reactions: Utilizing coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of amide bonds between the protected amine and carboxylic acid.

The primary applications of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid lie in medicinal chemistry, particularly in drug development for diabetes management. Its role as a DPP-IV inhibitor positions it as a candidate for further pharmacological studies. Additionally, it may serve as an intermediate in the synthesis of more complex peptide structures or pharmaceuticals.

Interaction studies have indicated that (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid exhibits significant binding affinity for DPP-IV. These studies typically involve:

  • In vitro assays: To measure enzyme inhibition potency and kinetics.
  • Molecular docking: Computational studies to predict binding modes and affinities based on structural data.
  • Cell-based assays: Evaluating biological activity in cellular models relevant to diabetes.

Several compounds share structural similarities with (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid, including:

Compound NameStructural FeaturesUnique Characteristics
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acidHydroxy group at 2-positionPotentially enhanced solubility
(S)-4-Amino-3-methylbutanoic acidMethyl substitution at 3-positionDifferent side chain properties
(R)-3-Amino-4-(trifluoromethyl)phenylbutanoic acidTrifluoromethyl substituentIncreased lipophilicity and potential activity against different targets

The uniqueness of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid lies in its specific combination of a phenyl moiety and the tert-butoxycarbonyl protecting group, which may influence its pharmacokinetics and bioavailability compared to other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.14705815 g/mol

Monoisotopic Mass

279.14705815 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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